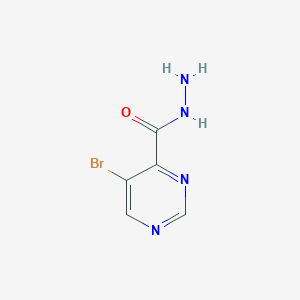
5-Bromopyrimidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromopyrimidine-4-carbohydrazide is a chemical compound with the molecular formula C5H5BrN4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a carbohydrazide group at the 4-position makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrimidine-4-carbohydrazide typically involves the reaction of 5-bromopyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:
Starting Material: 5-bromopyrimidine
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Conditions: Reflux
The reaction proceeds with the nucleophilic attack of hydrazine on the carbonyl carbon of the 5-bromopyrimidine, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromopyrimidine-4-carbohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Condensation Reactions: The carbohydrazide group can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Condensation Reactions: Formation of hydrazones.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
5-Bromopyrimidine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Bromopyrimidine-4-carbohydrazide involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyrimidine: Lacks the carbohydrazide group, making it less versatile in certain reactions.
4-Carbohydrazide Pyrimidine: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
5-Bromopyrimidine-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H5BrN4O |
|---|---|
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
5-bromopyrimidine-4-carbohydrazide |
InChI |
InChI=1S/C5H5BrN4O/c6-3-1-8-2-9-4(3)5(11)10-7/h1-2H,7H2,(H,10,11) |
InChI-Schlüssel |
NORJWHZDKMYMKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)C(=O)NN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


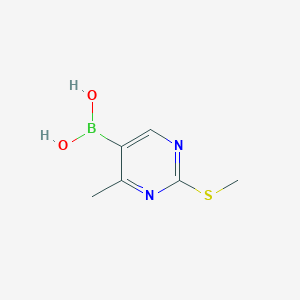
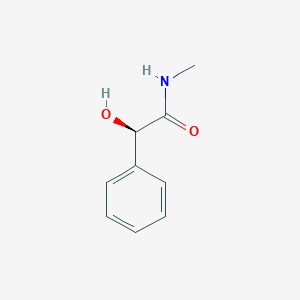
![2-(1-Boc-3-pyrrolidinyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B13664738.png)
![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
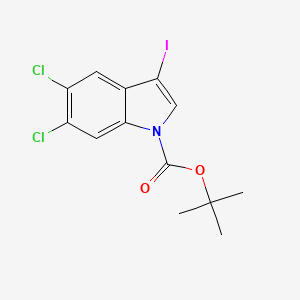
![2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664744.png)
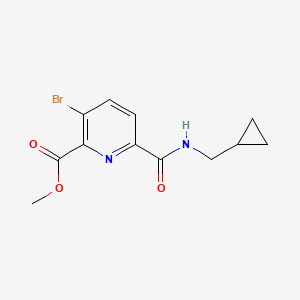
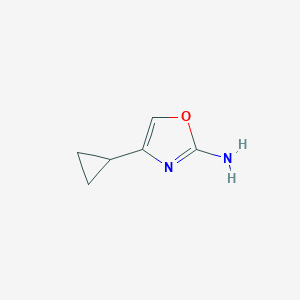
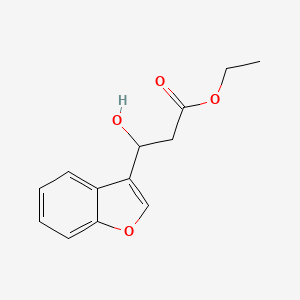
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride](/img/structure/B13664765.png)

![2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]](/img/structure/B13664773.png)
![(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13664782.png)
![2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)
